2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 2092093-34-8
VCID: VC3122080
InChI: InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-5-3-8(7-13)4-6-12/h8-9,13H,2-7H2,1H3
SMILES: CCC(C(=O)N1CCC(CC1)CO)Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one

CAS No.: 2092093-34-8

Cat. No.: VC3122080

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one - 2092093-34-8

Specification

CAS No. 2092093-34-8
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name 2-chloro-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one
Standard InChI InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-5-3-8(7-13)4-6-12/h8-9,13H,2-7H2,1H3
Standard InChI Key FUJAFIDGDHZACJ-UHFFFAOYSA-N
SMILES CCC(C(=O)N1CCC(CC1)CO)Cl
Canonical SMILES CCC(C(=O)N1CCC(CC1)CO)Cl

Introduction

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a chloro group, a piperidine ring with a hydroxymethyl substitution, and a butanone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with biological targets.

Synthesis

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring and its substitution with a hydroxymethyl group, followed by the attachment of the chloro-substituted butanone moiety. These methods are designed to achieve high yield and purity.

Potential Applications

This compound is notable for its potential applications in medicinal chemistry. The presence of the hydroxymethyl group on the piperidine ring may influence its biological interactions, potentially leading to different pharmacological effects compared to similar compounds without this substitution.

Comparison with Similar Compounds

Similar compounds include those with different substitutions on the piperidine ring, such as fluoromethyl or trifluoromethyl groups, which can alter the compound's lipophilicity and biological activity.

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-oneFluoromethyl groupEnhanced lipophilicity
2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-oneHydroxymethyl groupPotential for different biological interactions
3-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-oneTrifluoromethyl groupIncreased lipophilicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator